2,6-Dichlorophenylisocyanide vs. Asymmetrically Substituted Isocyanides: Higher Tetrahedricity in Cu(I) Complexes
The 2,6-dichlorophenylisocyanide ligand forms copper(I) complexes with a higher tetrahedricity index compared to asymmetrically substituted isocyanide ligands. Complexes 1–3 with the symmetrically substituted ligand achieved an index of 0.88–0.89, the highest among the series of halogen-substituted isocyanides studied [1]. This contrasts with the behavior of asymmetrically substituted ligands like 2-chloro-6-methylphenyl isocyanide, which resulted in lower tetrahedricity indices [1].
| Evidence Dimension | Coordination Geometry (Tetrahedricity Index τ) |
|---|---|
| Target Compound Data | τ = 0.88–0.89 |
| Comparator Or Baseline | Cu(I) complexes with asymmetrically substituted isocyanide ligands (e.g., 2-chloro-6-methylphenyl isocyanide): τ < 0.88 |
| Quantified Difference | Higher tetrahedricity index for 2,6-dichlorophenylisocyanide complexes (0.88–0.89 vs. lower values for asymmetric ligands) |
| Conditions | Cu(I) halide complexes [CuX(CNR)3] characterized by X-ray diffraction. |
Why This Matters
For researchers designing metal complexes, this quantifiable difference in geometry is critical for predicting and controlling crystal packing, supramolecular architecture, and potentially the complex's reactivity.
- [1] Kinzhalov, M. A., et al. 'Synthesis and Structure of Copper(I) Halide Complexes with Halogen-Functionalized Isocyanide Ligands.' Russian Journal of General Chemistry, vol. 94, 2024, pp. 1682–1688. DOI: 10.1134/S1070363224070107 View Source
